molecular formula C32H30O4 B10892751 Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate

Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate

Cat. No.: B10892751
M. Wt: 478.6 g/mol
InChI Key: WBCVJCLZHLUFCU-UHFFFAOYSA-N
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Description

Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate is an organic compound that belongs to the class of aromatic dicarboxylates. This compound is characterized by its biphenyl core structure, which is substituted with two 4-propylphenyl groups and two carboxylate groups at the 2 and 5 positions. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate typically involves the reaction of biphenyl-2,5-dicarboxylic acid with 4-propylphenyl reagents under specific conditions. One common method is the esterification reaction, where biphenyl-2,5-dicarboxylic acid is reacted with 4-propylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core or the propylphenyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins or other biomolecules. The carboxylate groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: Similar in structure but lacks the propylphenyl groups.

    Dimethyl 4,4’-biphenyldicarboxylate: A methyl ester derivative with different physical and chemical properties.

    Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4’-biphenyldicarboxylate): A polymer with enhanced thermal and mechanical properties

Uniqueness

Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of propylphenyl groups enhances its solubility and interaction with hydrophobic environments, making it suitable for various applications .

Properties

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

bis(4-propylphenyl) 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C32H30O4/c1-3-8-23-12-17-27(18-13-23)35-31(33)26-16-21-29(30(22-26)25-10-6-5-7-11-25)32(34)36-28-19-14-24(9-4-2)15-20-28/h5-7,10-22H,3-4,8-9H2,1-2H3

InChI Key

WBCVJCLZHLUFCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC)C4=CC=CC=C4

Origin of Product

United States

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